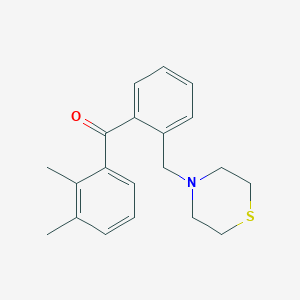

2,3-Dimethyl-2'-thiomorpholinomethyl benzophenone

Description

Chemical Identity and Nomenclature

This compound exhibits a complex molecular architecture characterized by the molecular formula C20H23NOS, establishing it as a medium-weight organic compound with a molecular mass of 325.47 daltons. The systematic IUPAC nomenclature designates this compound as (2,3-dimethylphenyl)[2-(4-thiomorpholinylmethyl)phenyl]methanone, providing a precise description of its structural arrangement. The compound bears the Chemical Abstracts Service registry number 898781-82-3, serving as its unique identifier within chemical databases and literature.

The molecular structure incorporates multiple distinct functional regions that contribute to its chemical properties and potential reactivity patterns. The benzophenone core consists of two phenyl rings connected through a carbonyl carbon, with specific substitution patterns that distinguish this compound from other benzophenone derivatives. The first phenyl ring features methyl substituents at the 2 and 3 positions, creating a 2,3-dimethylphenyl moiety that influences both steric and electronic properties of the molecule. The second phenyl ring contains a thiomorpholinomethyl group attached at the 2' position, introducing both nitrogen and sulfur heteroatoms into the molecular framework.

Computational representations of the molecular structure include the Standard InChI notation: InChI=1S/C20H23NOS/c1-15-6-5-9-18(16(15)2)20(22)19-8-4-3-7-17(19)14-21-10-12-23-13-11-21/h3-9H,10-14H2,1-2H3. This systematic representation enables precise structural identification and computational analysis across various chemical databases and modeling platforms. The compound also maintains the InChI Key MVKIGSPTBMCJKN-UHFFFAOYSA-N, providing a condensed hash-like identifier for rapid database searching and molecular comparison studies.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C20H23NOS | |

| Molecular Weight | 325.47 g/mol | |

| CAS Registry Number | 898781-82-3 | |

| InChI Key | MVKIGSPTBMCJKN-UHFFFAOYSA-N | |

| Purity (Commercial) | 97% |

Historical Development and Discovery

The development of this compound emerges from broader research initiatives focused on benzophenone derivative synthesis and structural diversification. Benzophenone itself was first described in early literature reports, with Carl Graebe of the University of Königsberg documenting work with benzophenone compounds as early as 1874. This foundational work established benzophenone as a fundamental building block in organic chemistry and the parent compound for numerous derivative syntheses.

The evolution toward more complex benzophenone derivatives, including thiomorpholine-containing variants, reflects the systematic exploration of heterocyclic substitution patterns aimed at modifying the photophysical and chemical properties of the benzophenone core. Research into benzophenone derivatives has been particularly driven by applications requiring specific light absorption characteristics, photoinitiating properties, and molecular recognition capabilities. The incorporation of thiomorpholine moieties represents an advancement in synthetic methodology that combines traditional aromatic chemistry with heterocyclic functionalization.

Contemporary synthetic approaches to benzophenone derivatives, including thiomorpholine-substituted variants, typically employ multi-step organic synthesis protocols. These methods often begin with appropriately substituted aromatic precursors and utilize various coupling reactions to introduce the heterocyclic components. The synthesis of this compound specifically involves careful control of reaction conditions to achieve regioselective substitution patterns and maintain the integrity of both the benzophenone core and the thiomorpholine functionality.

The development of specialized benzophenone derivatives like this compound also reflects broader trends in medicinal chemistry and materials science, where researchers systematically modify known pharmacophores and functional units to optimize specific properties. The thiomorpholine substituent introduces both nitrogen and sulfur heteroatoms, potentially altering the compound's electronic distribution, hydrogen bonding capabilities, and overall molecular interactions compared to simpler benzophenone derivatives.

Position Within Benzophenone Derivative Classifications

This compound occupies a specialized position within the broader classification system of benzophenone derivatives, specifically falling under the category of heterocycle-substituted diaryl ketones. The systematic classification of benzophenone derivatives typically considers several structural features: the substitution pattern on the phenyl rings, the nature of substituent groups, and the presence of heteroatoms or heterocyclic moieties. This particular compound exhibits characteristics that place it among the more structurally complex members of the benzophenone family.

Within the Chemical Abstracts Service classification hierarchy, benzophenone derivatives belong to the broader class of aromatic ketones, with this compound specifically categorized as a substituted benzophenone containing both alkyl and heterocyclic substituents. The compound's classification as an organic compound places it within the benzenoid superclass, specifically under benzene and substituted derivatives, with direct classification as a benzophenone derivative. This systematic classification enables researchers to identify structural relationships and predict potential properties based on known characteristics of related compounds.

The presence of the thiomorpholine moiety distinguishes this compound from simpler alkyl-substituted benzophenones and places it among a specialized subset of heterocycle-containing derivatives. Thiomorpholine, as a six-membered saturated heterocycle containing both nitrogen and sulfur, introduces unique electronic and steric properties that differentiate this compound from morpholine-containing or purely alkyl-substituted analogs. This structural feature positions the compound within research areas focused on heterocyclic chemistry and potential biological activity screening.

Comparative analysis with related benzophenone derivatives reveals structural relationships to other dimethyl-substituted benzophenones, including 2,4-dimethyl-2'-thiomorpholinomethyl benzophenone (CAS 898781-84-5) and 2,6-dimethyl-3'-thiomorpholinomethyl benzophenone. These positional isomers demonstrate the systematic exploration of substitution patterns within this chemical class, with each variant potentially exhibiting distinct physical, chemical, and biological properties despite sharing the same molecular formula and core structural features.

| Compound Variant | CAS Number | Substitution Pattern | Key Structural Features |

|---|---|---|---|

| This compound | 898781-82-3 | 2,3-dimethyl on first ring, 2'-thiomorpholinomethyl on second ring | Adjacent methyl groups, ortho-thiomorpholine positioning |

| 2,4-Dimethyl-2'-thiomorpholinomethyl benzophenone | 898781-84-5 | 2,4-dimethyl on first ring, 2'-thiomorpholinomethyl on second ring | Meta-positioned methyls, ortho-thiomorpholine positioning |

| 2,6-Dimethyl-3'-thiomorpholinomethyl benzophenone | 898763-19-4 | 2,6-dimethyl on first ring, 3'-thiomorpholinomethyl on second ring | Symmetrical methyl placement, meta-thiomorpholine positioning |

The classification of this compound within pharmaceutical and materials science contexts reflects its potential utility as a building block for more complex molecular architectures. Benzophenone derivatives have found applications as photoinitiators, ultraviolet absorbers, and as structural components in various synthetic protocols. The specific substitution pattern of this compound positions it as a candidate for studies investigating structure-activity relationships within benzophenone-based molecular frameworks, particularly those exploring the effects of heterocyclic substitution on molecular properties and potential biological activities.

Propriétés

IUPAC Name |

(2,3-dimethylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NOS/c1-15-6-5-9-18(16(15)2)20(22)19-8-4-3-7-17(19)14-21-10-12-23-13-11-21/h3-9H,10-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKIGSPTBMCJKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2CN3CCSCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643820 | |

| Record name | (2,3-Dimethylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-82-3 | |

| Record name | (2,3-Dimethylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Setup and Conditions

Starting Materials : Isopropylbenzene (as an aromatic precursor), radical initiator, and catalyst.

Radical Initiators : Organic peroxides (e.g., cyclohexanone peroxide, dibenzoyl peroxide, tert-butyl hydroperoxide) or azo compounds (e.g., azodiisobutyronitrile, 2,2'-Azobis(2,4-dimethylvaleronitrile)) are used in 10-20% molar ratios relative to the substrate.

Catalysts : Transition metal acetates such as ferrous acetate or cobaltous acetate are employed at 1-5% molar ratios to enhance reaction rates and selectivity.

Reaction Conditions : The mixture is heated and maintained at 60-100°C under stirring for 6-12 hours. Temperature and time are optimized to balance yield and purity.

Post-Reaction Processing

After completion, the reaction mixture is cooled with stirring to induce crystallization.

The crystalline product is isolated by vacuum filtration.

The mother liquor is recovered under reduced pressure for potential recycling of unreacted materials.

The solid product is dried and processed to yield a white powder with a typical yield of 65-75%.

Representative Experimental Data

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| Temperature (°C) | 60-100 | 70 | 90 |

| Reaction Time (hours) | 6-12 | 8 | 10 |

| Radical Initiator | Organic peroxide or azo | Azo-bis-isobutyl cyanide | Azo-bis-isobutyl cyanide |

| Catalyst | Ferrous acetate or cobaltous acetate | Ferrous acetate | Ferrous acetate |

| Yield (%) | 65-75 | 74 | 74.5 |

| Product Appearance | White powder | White powder | White powder |

Research Findings and Practical Implications

The compound’s preparation benefits from the use of radical initiators and transition metal catalysts that facilitate efficient bond formation without excessive side reactions.

The crystallization and filtration steps ensure product isolation with minimal impurities.

The process is scalable and adaptable for industrial production, given its reproducibility and environmental compliance.

The prepared this compound exhibits high thermal stability, making it suitable for high-temperature polymer processing.

Summary Table of Preparation Method Parameters

| Step | Description | Conditions/Materials | Outcome/Notes |

|---|---|---|---|

| 1. Reactant Mixing | Combine isopropylbenzene, radical initiator, and catalyst in reactor | Radical initiator (10-20%), catalyst (1-5%) | Homogeneous reaction mixture |

| 2. Heating | Warm to 60-100°C, stir for 6-12 hours | Temperature control critical | Reaction proceeds to completion |

| 3. Cooling | Stirring cooling to crystallize product | Controlled cooling to promote crystallization | Formation of white crystalline solid |

| 4. Filtration | Vacuum filtration to separate crystals | Reduced pressure filtration | Isolation of solid product |

| 5. Drying | Dry crystals to obtain final powder | Ambient or mild heating | White powder with 65-75% yield |

| 6. Recovery | Recover mother liquor under reduced pressure | Solvent recycling | Environmental and cost benefits |

Analyse Des Réactions Chimiques

2,3-Dimethyl-2’-thiomorpholinomethyl benzophenone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Applications De Recherche Scientifique

Photoinitiators in Polymer Chemistry

2,3-Dimethyl-2'-thiomorpholinomethyl benzophenone is primarily utilized as a photoinitiator in UV-curable coatings and inks. Photoinitiators are compounds that absorb light and generate reactive species to initiate polymerization processes. This compound's structure allows it to effectively absorb UV light, making it suitable for applications in coatings that require rapid curing under UV light.

Pharmaceutical Research

The compound has shown promise in pharmaceutical applications, particularly as a potential drug candidate due to its thiomorpholine moiety, which is associated with various biological activities. Thiomorpholine derivatives have been linked to pharmacological effects such as:

- Antimicrobial activity

- Anticancer properties

- Analgesic effects

The unique structural features of this compound may enhance its interaction with biological targets, making it a subject of ongoing research in drug development.

Heterocyclic Chemistry

As a derivative of thiomorpholine, this compound contributes to the field of heterocyclic chemistry , where it serves as a building block for synthesizing more complex heterocycles. Its reactivity can be exploited in various synthetic pathways to create novel compounds with potential applications in materials science and medicinal chemistry.

Case Study 1: Photopolymerization Performance

A study evaluated the performance of this compound as a photoinitiator in the formulation of UV-cured coatings. Results indicated that the compound exhibited high efficiency in initiating polymerization under UV light, leading to coatings with excellent mechanical properties and adhesion strength.

Research investigating the antimicrobial properties of thiomorpholine derivatives revealed that this compound demonstrated significant activity against various bacterial strains. This study highlighted its potential as an antimicrobial agent and laid the groundwork for further exploration in pharmaceutical applications.

Comparison with Related Compounds

| Compound Name | Structure | Applications |

|---|---|---|

| Thiomorpholine | Thiomorpholine | Solvent for organic substances; used in pharmaceuticals |

| Benzophenone | Benzophenone | UV filter in sunscreens; photoinitiator |

| 2-Methyl-2'-thiomorpholinomethyl benzophenone | 2-Methyl-2'-thiomorpholinomethyl benzophenone | Similar applications but with different efficacy |

Mécanisme D'action

The mechanism of action of 2,3-Dimethyl-2’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. In photoinitiation, the compound absorbs UV light, leading to the formation of reactive species that initiate polymerization. In biological systems, it may interact with cellular components, leading to the disruption of cellular processes and exhibiting antimicrobial or anticancer effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize 2,3-dimethyl-2'-thiomorpholinomethyl benzophenone, the following table and analysis compare it with structurally and functionally related benzophenone derivatives:

Structural and Functional Differences

In contrast, chloro and fluoro analogs exhibit higher electrophilicity, favoring interactions with nucleophilic biological targets . Thiomorpholine vs. Morpholine: The sulfur atom in thiomorpholine enhances lipophilicity and resistance to oxidative degradation compared to morpholine-containing analogs, as seen in fluorinated derivatives .

Biological Activity: Natural benzophenones like selagibenzophenone B demonstrate direct anticancer activity, whereas synthetic thiomorpholinomethyl derivatives are primarily explored for targeted drug design. Structural misassignments in natural products (e.g., selagibenzophenone B vs. selaphenin A) highlight the importance of synthetic validation, as discrepancies in spectral data can lead to incorrect conclusions .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to other thiomorpholinomethyl benzophenones, such as coupling thiomorpholine with halogenated benzophenones under basic conditions . By contrast, benzo[b]thiophene derivatives require multi-step reactions involving 2-mercaptophenyl ketones and alkyl halides .

Pharmacological and Industrial Relevance

- Anticancer Potential: Fluorinated thiomorpholinomethyl benzophenones (e.g., CAS 898782-44-0) show promise in early-stage anticancer studies, with fluorine atoms improving bioavailability . The target compound’s methyl groups may similarly enhance pharmacokinetics.

- Enzyme Modulation : Chlorinated analogs (e.g., CAS 898763-03-6) inhibit cytochrome P450 enzymes, suggesting applications in drug metabolism studies .

Activité Biologique

2,3-Dimethyl-2'-thiomorpholinomethyl benzophenone is a compound belonging to the benzophenone family, which is known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can bind to proteins and enzymes, thereby altering their activity. This interaction can lead to a range of biological effects depending on the specific context in which the compound is utilized.

Biological Activities

The compound exhibits several notable biological activities:

- Antioxidant Activity : Benzophenones are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for preventing cellular damage and maintaining overall health .

- Anticancer Potential : Research indicates that derivatives of benzophenones, including this compound, may possess anticancer properties. Studies have shown varying degrees of cytotoxicity against cancer cell lines, suggesting a potential role in cancer therapy .

- Photoprotective Effects : As a UV filter, this compound may provide protection against UV-induced damage in skin cells. Its application in cosmetic formulations aims to reduce the harmful effects of UV radiation .

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is useful to compare it with other benzophenone derivatives:

| Compound | Antioxidant Activity | Anticancer Activity | Photoprotective Effects |

|---|---|---|---|

| 2,3-Dimethyl-2'-thiomorpholinomethyl BP | High | Moderate | Yes |

| Benzophenone-3 | Moderate | High | Yes |

| 4-Methylpiperazinomethyl benzophenone | Low | Moderate | Yes |

Case Studies

- Anticancer Activity Study : A study evaluated the cytotoxic effects of various benzophenone derivatives on human cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity compared to other derivatives, highlighting its potential as an anticancer agent .

- Antioxidant Efficacy Assessment : In vitro assays demonstrated that the compound effectively scavenged free radicals and exhibited a high total antioxidant capacity compared to traditional antioxidants like vitamin C. This suggests its utility in formulations aimed at combating oxidative stress .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2,3-Dimethyl-2'-thiomorpholinomethyl benzophenone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of thiomorpholinomethyl-substituted benzophenones typically involves nucleophilic substitution or cross-coupling reactions. For example, palladium-catalyzed coupling (e.g., using bis(triphenylphosphine)palladium dichloride) in dry tetrahydrofuran (THF) with NaH as a base has been effective for analogous benzophenone derivatives . Yield optimization may require controlled addition of reagents at low temperatures (0°C) and inert atmospheres (argon) to prevent side reactions. Post-synthesis purification via silica gel chromatography or recrystallization from ethanol is recommended .

Q. Which spectroscopic techniques are critical for characterizing the solvation behavior of thiomorpholinomethyl-substituted benzophenones?

- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy, particularly monitoring the ν(C=O) stretch (~1650–1750 cm⁻¹), can reveal hydrogen-bonding interactions with solvents. Kubo–Anderson function analysis of band decomposition, as demonstrated for benzophenone/acetonitrile-water systems, provides insights into hydrogen bond lifetimes (~7.7 ps) and solvation dynamics . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming regiochemistry, especially for distinguishing methyl and thiomorpholinomethyl substituents .

Q. How can researchers assess the environmental stability of this compound in aqueous matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization is widely used for trace analysis of benzophenone derivatives in environmental samples. For plant or water extracts, a quantification limit of 10 mg/kg can be achieved via solvent extraction followed by GC-MS . Accelerated aging studies under UV light can simulate environmental degradation, with periodic sampling to monitor byproducts via high-performance liquid chromatography (HPLC) .

Advanced Research Questions

Q. What computational strategies elucidate the electronic effects of the thiomorpholinomethyl group on benzophenone’s photoreactivity?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s excited-state behavior, including charge transfer and intersystem crossing. Comparative studies with unsubstituted benzophenone may reveal how the thiomorpholinomethyl group alters triplet-state lifetimes, critical for applications in photo-crosslinking or fluorescence . Molecular dynamics simulations further clarify solvent interactions, particularly hydrogen-bonding dynamics with aprotic solvents .

Q. How does this compound perform in fluorescence-based sensing applications, and what experimental designs validate its efficacy?

- Methodological Answer : Time-resolved fluorescence spectroscopy and aggregation-induced emission (AIE) studies are key. For example, embedding the compound in a polymer matrix (e.g., poly(methyl methacrylate)) and measuring quantum yield under varying pH or temperature can assess its stability and sensitivity. Reference benzophenone frameworks with AIE properties, such as those emitting at 450–500 nm, provide a benchmark for comparative analysis .

Q. What mechanistic insights explain contradictory data in the compound’s catalytic or inhibitory roles in biological systems?

- Methodological Answer : Contradictions may arise from concentration-dependent effects or solvent polarity. Dose-response assays (e.g., autophagy marker LC3-II/LC3-I ratio in GnRH neurons) combined with solvent controls (e.g., DMSO vs. ethanol) can clarify bioactivity. Parallel studies using isotopic labeling (e.g., ¹⁴C-tagged benzophenone derivatives) may differentiate direct binding from indirect metabolic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.